molecular formula C11H14Cl3NO3 B13769055 2,4,5-T trimethylamine salt CAS No. 6369-96-6

2,4,5-T trimethylamine salt

Cat. No.: B13769055
CAS No.: 6369-96-6
M. Wt: 314.6 g/mol
InChI Key: NIUIAPURUKNXIY-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is a compound derived from 2,4,5-Trichlorophenoxyacetic acid, a synthetic herbicide. This compound is known for its use in agriculture and forestry to control broadleaf weeds. The trimethylamine salt form enhances its solubility and ease of application.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt involves the reaction of 2,4,5-Trichlorophenoxyacetic acid with trimethylamine. The reaction typically occurs in a solvent such as water or an organic solvent under controlled temperature and pH conditions to ensure complete conversion to the salt form.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity by maintaining optimal reaction conditions and using high-quality raw materials. The final product is then purified and formulated for agricultural use.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Formation of chlorinated phenolic compounds.

    Reduction: Dechlorinated derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

2,4,5-Trichlorophenoxyacetic acid trimethylamine salt has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.

    Industry: Widely used in agriculture for weed control and in forestry for managing undergrowth.

Mechanism of Action

The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and signaling pathways involved in cell division and elongation.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic acid: Another widely used herbicide with similar applications but different chemical properties.

    Dicamba: A herbicide with a different mode of action but used for similar purposes.

    Triclopyr: Another herbicide used for controlling woody plants and broadleaf weeds.

Uniqueness: 2,4,5-Trichlorophenoxyacetic acid trimethylamine salt is unique due to its specific chemical structure, which provides distinct solubility and reactivity properties. Its effectiveness in controlling a wide range of broadleaf weeds makes it a valuable tool in agriculture and forestry.

Properties

CAS No.

6369-96-6

Molecular Formula

C11H14Cl3NO3

Molecular Weight

314.6 g/mol

IUPAC Name

N,N-dimethylmethanamine;2-(2,4,5-trichlorophenoxy)acetic acid

InChI

InChI=1S/C8H5Cl3O3.C3H9N/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;1-4(2)3/h1-2H,3H2,(H,12,13);1-3H3

InChI Key

NIUIAPURUKNXIY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O

Origin of Product

United States

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